molecular formula C22H25N3O B2646272 N-({[2,4'-bipyridine]-4-yl}methyl)adamantane-1-carboxamide CAS No. 2034578-43-1

N-({[2,4'-bipyridine]-4-yl}methyl)adamantane-1-carboxamide

Cat. No.: B2646272
CAS No.: 2034578-43-1
M. Wt: 347.462
InChI Key: TWBHDOXJOXSPLT-UHFFFAOYSA-N
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Description

N-({[2,4'-Bipyridine]-4-yl}methyl)adamantane-1-carboxamide is a sophisticated organic compound designed for advanced research applications. It integrates two privileged pharmacophores: a rigid, lipophilic adamantane unit and a nitrogen-rich 2,4'-bipyridine system, connected by a carboxamide linker. This molecular architecture makes it a valuable building block in several cutting-edge research fields. Research Applications and Value: Materials Science and Coordination Chemistry: The 2,4'-bipyridine moiety is a well-known ligand for constructing metal-organic frameworks (MOFs) and coordination polymers . Its nitrogen atoms can coordinate to various metal centers, forming complexes with interesting photophysical or magnetic properties. Research on analogous bipyridine-metal complexes demonstrates their utility in creating electrochromic materials and systems with metal-to-metal charge transfer capabilities . Medicinal Chemistry and Drug Discovery: The adamantane group is a prominent scaffold in medicinal chemistry, known to enhance lipophilicity and metabolic stability . Adamantane derivatives have proven successful in pharmaceuticals targeting viral infections and neurological disorders . Furthermore, piperidine and related nitrogen-containing heterocycles like bipyridine are fundamental structures in the development of bioactive molecules, frequently appearing in compounds with anticancer, antiviral, and antimicrobial activities . This compound could serve as a key intermediate in the synthesis of novel therapeutic candidates. Building Block for Organic Synthesis: As a heterocyclic building block, this compound can be further functionalized to create a diverse library of molecules for high-throughput screening and structure-activity relationship (SAR) studies . The carboxamide group and the nitrogen atoms in the bipyridine ring offer sites for chemical modification, allowing researchers to fine-tune the properties of the molecule for specific applications. This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c26-21(22-11-16-7-17(12-22)9-18(8-16)13-22)25-14-15-1-6-24-20(10-15)19-2-4-23-5-3-19/h1-6,10,16-18H,7-9,11-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBHDOXJOXSPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC(=NC=C4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-({[2,4’-bipyridine]-4-yl}methyl)adamantane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of adamantanecarboxylic acid with 2,4’-bipyridine-4-methylamine under specific reaction conditions. The carboxylic acid derivative acts as an alkylating agent, leading to the formation of the desired compound . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts or specific solvents to facilitate the reaction.

Chemical Reactions Analysis

N-({[2,4’-bipyridine]-4-yl}methyl)adamantane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-({[2,4’-bipyridine]-4-yl}methyl)adamantane-1-carboxamide has diverse scientific research applications. In chemistry, it is used as a ligand in coordination chemistry to form metal complexes with unique properties. In biology, it has potential applications in drug discovery due to its ability to interact with biological targets. In medicine, it may be explored for its therapeutic potential, including antiviral, antibacterial, and anticancer activities. In industry, it can be used in the development of advanced materials and nanomaterials .

Mechanism of Action

The mechanism of action of N-({[2,4’-bipyridine]-4-yl}methyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate enzymatic activity or disrupt biological processes. The adamantane moiety provides structural stability and enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

WIN 55212-2

  • Structure : Contains a naphthoylindole core.
  • Receptor Affinity : Higher affinity for CB2 over CB1 (Ki: CB2 ≈ 3 nM; CB1 ≈ 60 nM) .
  • Functional Activity : Inhibits cAMP accumulation via CB2 with high efficacy (EC50 < 10 nM) .
  • Comparison : Unlike WIN 55212-2, the adamantane-bipyridine hybrid lacks a naphthoyl group but shares aromaticity and lipophilicity. This structural divergence may reduce CB2 selectivity compared to WIN 55212-2.

CP 55,940

  • Structure: Cyclohexylphenol derivative.
  • Receptor Affinity : Equipotent at CB1 and CB2 (Ki: ~2–3 nM) .
  • Functional Activity : Inhibits cAMP accumulation equally at both receptors.

HU 210

  • Structure : Dibenzopyran derivative.
  • Receptor Affinity : Strong CB1 selectivity (Ki: CB1 ≈ 0.1 nM; CB2 ≈ 1.5 nM) .
  • Comparison : The bipyridine moiety in the target compound could reduce CB1 selectivity relative to HU 210, favoring CB2 interactions due to smaller steric bulk.

Anandamide

  • Structure: Endogenous fatty acid ethanolamide.
  • Receptor Affinity : Equipotent at CB1 and CB2 (Ki: ~90 nM) .
  • Functional Activity : Partial agonist at both receptors.
  • Comparison: The adamantane-bipyridine hybrid’s synthetic structure likely confers higher metabolic stability than anandamide’s labile ethanolamide chain.

Data Table: Key Pharmacological Parameters

Compound CB1 Ki (nM) CB2 Ki (nM) cAMP Inhibition (EC50, nM) Ion Channel Modulation
This compound Inferred: ~50–100 Inferred: ~10–20 Predicted: ~20–50 None (expected, similar to CB2)
WIN 55212-2 60 3 5 None
CP 55,940 2.6 3.7 2 None
HU 210 0.1 1.5 0.5 Modulates K+/Ca2+
Anandamide 90 90 100 None

Key Findings and Implications

Receptor Selectivity: The compound’s bipyridine group may confer moderate CB2 selectivity, though less pronounced than WIN 55212-2. Its adamantane moiety could enhance CNS penetration compared to fatty acid derivatives like anandamide.

Functional Effects : Like CB2-selective agonists, it is predicted to inhibit cAMP accumulation without modulating ion channels (e.g., Q-type Ca2+ or inward-rectifying K+ channels) .

Antagonist Sensitivity : Similar to CB2 ligands, it is expected to be insensitive to the CB1 antagonist SR141716A, which has poor CB2 affinity .

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